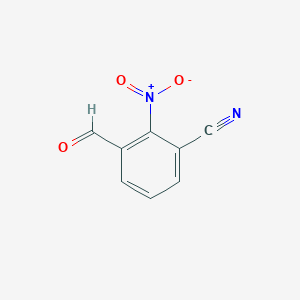

3-Cyano-2-nitrobenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Cyanoacetohydrazides are used as precursors in reactions leading to the construction of heterocycles. Synthesis of other uncommon heterocycles such as thiadiazole, oxadiazole, fused heterocycles, and some seven- and eight-membered heterocycles such as benzodiazepine, oxazepine, and benzoxocine starting with cyanoacetohydrazides and their derivatives is also reported .Molecular Structure Analysis

Quantitative insights into the crystal structures of nitro derivatives of ethyl (2E)-2-cyano-3-phenylprop-2-enoate have been synthesized and characterized by single-crystal X-ray diffraction .Chemical Reactions Analysis

Cyanoacetohydrazides are used in heterocyclic synthesis via different types of reaction, including cyclocondensation and cyclization . The chemistry of the carbon–nitrogen double bond of hydrazone is becoming the backbone of condensation reactions in benzo-fused N-heterocycles .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

3-Cyano-2-nitrobenzaldehyde is used in various areas of research including chemical synthesis . It is a versatile reagent that can be used to synthesize a wide range of chemical compounds .

Material Science

In the field of material science , 3-Cyano-2-nitrobenzaldehyde can be used in the synthesis of new materials . Its unique chemical properties make it a valuable component in the development of innovative materials .

Chromatography

3-Cyano-2-nitrobenzaldehyde can also be used in chromatography , a laboratory technique for the separation of mixtures . It can serve as a reagent or a marker in chromatographic techniques .

Analytical Research

In analytical research , 3-Cyano-2-nitrobenzaldehyde can be used as a standard or a reagent in various analytical methods .

Knoevenagel Condensation Reactions

3-Cyano-2-nitrobenzaldehyde has been used in Knoevenagel condensation reactions . In a study, Metal–organic frameworks (MOFs) were employed as catalysts in Knoevenagel condensation reactions to synthesize ( E )-ethyl 2-cyano-3-phenylacrylate and ( E )-methyl 2-cyano-3-phenylacrylate .

Antimicrobial and Antiviral Activities

Although not directly, but compounds synthesized using 3-Cyano-2-nitrobenzaldehyde have shown antimicrobial and antiviral activities . These compounds have revealed favorable binding interactions and binding energy with the binding site of thymidylate kinase .

Wirkmechanismus

Target of Action

Nitro compounds, like 3-Cyano-2-nitrobenzaldehyde, often interact with various biological molecules due to their reactivity . .

Mode of Action

Nitro compounds can undergo various reactions. For example, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones

Biochemical Pathways

Nitro compounds can participate in a variety of biochemical reactions due to their reactivity .

Safety and Hazards

Zukünftige Richtungen

Aromatic nitro compounds play a unique role in the synthesis of drugs and pharmaceutically oriented molecules. This field of organic chemistry continues to be in demand and relevant. A significant number of papers are published annually on new general methods for the synthesis of nitrodrugs and related biomolecules .

Eigenschaften

IUPAC Name |

3-formyl-2-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O3/c9-4-6-2-1-3-7(5-11)8(6)10(12)13/h1-3,5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGYRUWVKNAJOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C#N)[N+](=O)[O-])C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-2-nitrobenzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-Chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2496899.png)

![2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2496900.png)

![6-[(2-Methoxyethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2496905.png)

![Ethyl (2R)-1-[4-[(prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxylate](/img/structure/B2496912.png)

![Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate](/img/structure/B2496917.png)

![7-[(4-fluorobenzyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2496919.png)